4-Bromophenyl (naphthalen-2-yloxy)acetate
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Overview
Description
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE is an organic compound with the molecular formula C18H13BrO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-bromophenyl group and the hydrogen atom of the hydroxyl group is replaced by a 2-naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE typically involves the esterification of 4-bromophenol with 2-naphthyloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of 4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones and bromophenyl quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of iodophenyl derivatives.
Scientific Research Applications
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYL ACETATE: Lacks the naphthyloxy group, making it less complex.
2-NAPHTHALEN-2-YLOXY ACETATE: Lacks the bromophenyl group, resulting in different chemical properties.
4-CHLOROPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE is unique due to the presence of both the bromophenyl and naphthyloxy groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H13BrO3 |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
(4-bromophenyl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)22-18(20)12-21-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |
InChI Key |
XTNGEUNJYNJCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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